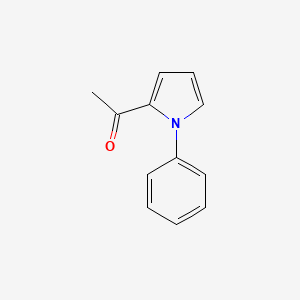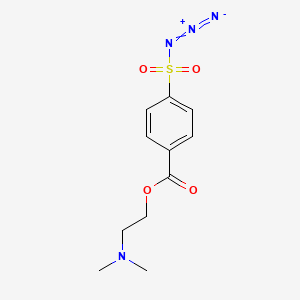
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is an organic compound that features both an azide group and a sulfonyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfonylbenzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent to form the ester linkage. The azide group can be introduced through a subsequent reaction with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used for introducing the azide group.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the azide group.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the sulfonyl group.
Major Products
Reduction of Azide: Produces the corresponding amine.
Oxidation of Sulfonyl: Can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate involves its ability to undergo chemical transformations that can modify other molecules. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the azide and sulfonyl groups.
2-Dimethylaminoethylazide: Contains the azide group but lacks the benzoate ester and sulfonyl group.
Uniqueness
2-(Dimethylamino)ethyl 4-azidosulfonylbenzoate is unique due to the presence of both the azide and sulfonyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
84356-53-6 |
|---|---|
Molecular Formula |
C11H14N4O4S |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-azidosulfonylbenzoate |
InChI |
InChI=1S/C11H14N4O4S/c1-15(2)7-8-19-11(16)9-3-5-10(6-4-9)20(17,18)14-13-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
TUAMFUFFRIOXNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


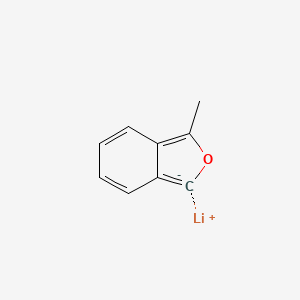
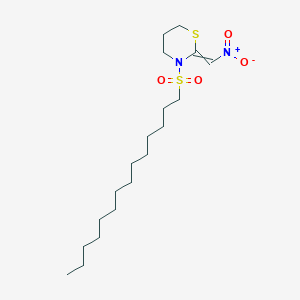
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
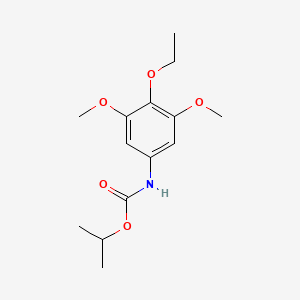

![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
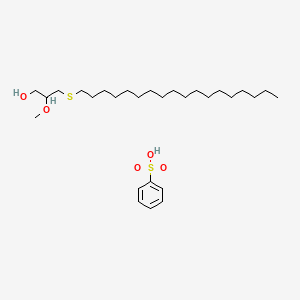
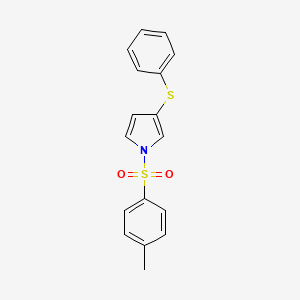
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)



